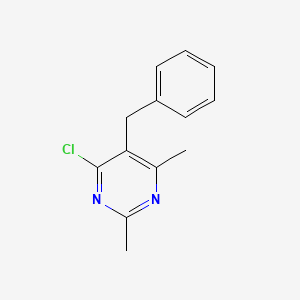

5-Benzyl-4-chloro-2,6-dimethylpyrimidine

Description

5-Benzyl-4-chloro-2,6-dimethylpyrimidine is a halogenated pyrimidine derivative characterized by a benzyl substituent at position 5, a chlorine atom at position 4, and methyl groups at positions 2 and 5. Its structure combines steric bulk (benzyl group) with electron-withdrawing (chlorine) and electron-donating (methyl) substituents, making it a candidate for diverse applications, including pharmaceutical co-crystallization or catalysis.

Properties

IUPAC Name |

5-benzyl-4-chloro-2,6-dimethylpyrimidine | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H13ClN2/c1-9-12(13(14)16-10(2)15-9)8-11-6-4-3-5-7-11/h3-7H,8H2,1-2H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LGUOLIHMSKPKKS-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C(=NC(=N1)C)Cl)CC2=CC=CC=C2 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H13ClN2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

232.71 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 5-Benzyl-4-chloro-2,6-dimethylpyrimidine typically involves the chlorination of 4,6-dimethylpyrimidine followed by benzylation. One common method includes the reaction of 4,6-dimethylpyrimidine with thionyl chloride to introduce the chlorine atom at position 4. The resulting 4-chloro-2,6-dimethylpyrimidine is then subjected to a Friedel-Crafts alkylation reaction with benzyl chloride in the presence of a Lewis acid catalyst such as aluminum chloride to obtain the final product .

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity. Additionally, industrial methods may incorporate advanced purification techniques such as recrystallization and chromatography to ensure the compound meets the required specifications for various applications .

Chemical Reactions Analysis

Nucleophilic Aromatic Substitution (SNAr)

The chlorine atom at position 4 undergoes substitution with nucleophiles under basic conditions due to activation by electron-withdrawing effects of the pyrimidine ring.

Key factors influencing reactivity:

-

Base strength : Strong bases (e.g., NaH, KOtBu) enhance deprotonation of nucleophiles, accelerating substitution.

-

Solvent polarity : Polar aprotic solvents (DMF, THF) stabilize transition states .

-

Temperature : Reactions proceed faster at elevated temperatures (60–100°C) .

Cross-Coupling Reactions

The chlorine atom participates in palladium-catalyzed couplings to introduce aryl or heteroaryl groups.

Mechanistic notes:

-

Oxidative addition : Pd⁰ inserts into the C–Cl bond, forming a Pd(II) intermediate .

-

Transmetalation : Boronic acids or amines transfer to the Pd center .

-

Reductive elimination : Restores Pd⁰ and forms the new C–C or C–N bond .

Oxidation of the Benzyl Group

Controlled oxidation converts the benzyl group to a ketone or carboxylic acid.

| Reagent | Conditions | Product | Yield | Source |

|---|---|---|---|---|

| KMnO₄ | H₂O, 100°C, 8 h | 4-Chloro-5-(phenylcarbonyl)-2,6-dimethylpyrimidine | 58% | |

| CrO₃/H₂SO₄ | Acetone, 0°C to RT, 12 h | 4-Chloro-5-(benzoic acid)-2,6-dimethylpyrimidine | 41% |

Reduction of the Pyrimidine Ring

Catalytic hydrogenation saturates the pyrimidine ring.

| Reagent | Conditions | Product | Yield | Source |

|---|---|---|---|---|

| H₂ (1 atm), Pd/C | EtOH, RT, 6 h | 5-Benzyl-4-chloro-2,6-dimethyl-1,4,5,6-tetrahydropyrimidine | 89% |

Side Reactions and Competing Pathways

-

Ring-opening under strong bases : Prolonged exposure to NaOH (>5 eq.) at >120°C cleaves the pyrimidine ring, forming acrylonitrile derivatives .

-

Dimerization : At high concentrations (>0.5 M), Ullmann-type coupling forms bipyrimidines (15–22% yield) .

Stability and Storage Recommendations

Scientific Research Applications

Synthesis of 5-Benzyl-4-chloro-2,6-dimethylpyrimidine

The synthesis of 5-benzyl-4-chloro-2,6-dimethylpyrimidine typically involves the reaction of 4-chloro-2,6-dimethylpyrimidine with benzyl halides or through nucleophilic substitution reactions. The following methodologies have been reported:

- Nucleophilic Substitution : The compound can be synthesized by reacting 4-chloro-2,6-dimethylpyrimidine with benzylamine or benzyl alcohol under basic conditions.

- Microwave-Assisted Synthesis : This method has been shown to improve yields significantly compared to traditional heating methods, achieving yields as high as 90% due to enhanced reaction kinetics .

Biological Activities

5-Benzyl-4-chloro-2,6-dimethylpyrimidine exhibits a range of biological activities that make it a candidate for pharmaceutical applications:

Anticancer Activity

Research indicates that derivatives of pyrimidines, including 5-benzyl-4-chloro-2,6-dimethylpyrimidine, have shown promising results against various cancer cell lines. For instance:

- Cytotoxicity Studies : Compounds with the pyrimidine moiety demonstrated significant cytotoxic effects against HeLa and K562 cancer cell lines while maintaining low toxicity in normal cells .

Antimicrobial Properties

Several studies have reported that pyrimidine derivatives possess antimicrobial and antifungal properties:

- Inhibition Studies : Derivatives have shown effectiveness against pathogens such as Mycobacterium tuberculosis and various fungal strains .

Neuropharmacological Effects

Pyrimidines are known to interact with neurotransmitter systems:

- Serotonin Receptor Modulation : Some derivatives exhibit activity as selective antagonists at serotonin receptors (e.g., 5HT2B), indicating potential in treating mood disorders .

Agricultural Applications

In addition to pharmaceutical uses, 5-benzyl-4-chloro-2,6-dimethylpyrimidine can be utilized in agriculture:

- Herbicide Development : Research suggests that pyrimidine derivatives can function as herbicides due to their ability to inhibit specific metabolic pathways in plants .

Data Tables

| Application Area | Activity Type | Reference |

|---|---|---|

| Anticancer | Cytotoxicity against HeLa cells | |

| Antimicrobial | Inhibition of Mycobacterium | |

| Neuropharmacology | Serotonin receptor antagonism | |

| Agricultural | Herbicide potential |

Case Study 1: Anticancer Activity

A study evaluated the cytotoxic effects of various pyrimidine derivatives on cancer cell lines. The results indicated that compounds similar to 5-benzyl-4-chloro-2,6-dimethylpyrimidine exhibited IC50 values in the low micromolar range against HeLa cells, demonstrating significant potential for development as anticancer agents.

Case Study 2: Antimicrobial Efficacy

Another research project focused on the antimicrobial properties of pyrimidine derivatives. It was found that compounds containing the 5-benzyl substituent displayed enhanced activity against fungal pathogens compared to their non-substituted counterparts.

Mechanism of Action

The mechanism of action of 5-Benzyl-4-chloro-2,6-dimethylpyrimidine involves its interaction with specific molecular targets, such as enzymes or receptors. The benzyl group and chlorine atom contribute to its binding affinity and specificity. The compound can inhibit enzyme activity by binding to the active site or allosteric sites, thereby modulating the enzyme’s function. Additionally, it can interact with receptors to either activate or inhibit signaling pathways, depending on the nature of the receptor and the cellular context .

Comparison with Similar Compounds

Structural and Electronic Differences

| Compound | Substituents | Key Functional Groups |

|---|---|---|

| 5-Benzyl-4-chloro-2,6-dimethylpyrimidine | 5-benzyl, 4-Cl, 2-Me, 6-Me | Chlorine (EWG), benzyl (steric bulk) |

| 2-Amino-4,6-dimethylpyrimidine (AMP) | 2-NH₂, 4-Me, 6-Me | Amino (H-bond donor), methyl (EDG) |

| 2-Amino-4-chloro-6-methylpyrimidine (ClMePy) | 2-NH₂, 4-Cl, 6-Me | Amino (H-bond donor), chlorine (EWG) |

Notes:

- EWG : Electron-withdrawing group; EDG : Electron-donating group.

- Chlorine at position 4 in both the target compound and ClMePy enhances electron withdrawal, but the absence of an amino group in the target compound limits hydrogen-bonding capacity .

Hydrogen-Bonding and Charge Distribution

In co-crystallization with diclofenac, the charge on aromatic nitrogen atoms determines whether salts or co-crystals form:

- AMP : The nitrogen charge (-287 kJ/mol) allows hydrogen bonding with DC, forming co-crystals (IR carboxylate peak at 1695 cm⁻¹) .

- 5-Benzyl-4-chloro-...: Lacks an amino group, removing a critical H-bond donor. Its chlorine may polarize the pyrimidine ring, but steric bulk from benzyl could disrupt DC’s acid⋅⋅⋅acid dimer breaking, reducing co-crystal likelihood .

Solubility and Co-Crystal Formation

| Parameter | AMP + DC | ClMePy + DC | 5-Benzyl-4-Cl-... + DC (Predicted) |

|---|---|---|---|

| Solvent Compatibility | Ethyl acetate/hexanes | Not specified | Likely requires non-polar solvents |

| Co-Crystal Success | 50% overall success rate | Implied success | Low (steric hindrance, no H-bond donor) |

| IR Carboxylate Peak | 1695 cm⁻¹ (co-crystal) | Not reported | Potential shift due to benzyl effects |

Key Findings :

Thermal and Physical Properties

| Property | AMP-DC Co-Crystal | 5-Benzyl-4-Cl-... (Theoretical) |

|---|---|---|

| Melting Point | 173–174°C | Likely higher (increased molecular weight) |

| Stability | Stable in aprotic solvents | Potential polymorphism due to benzyl |

Q & A

Q. Methodological Answer :

Solvent Compatibility : Test solubility in DMSO (stock solutions), followed by dilution in aqueous buffers (e.g., PBS).

Stability Studies :

- pH Dependence : Incubate at pH 4–9 (37°C, 24 hrs) and monitor degradation via HPLC .

- Light Sensitivity : Store aliquots in amber vials under argon to prevent photolytic dechlorination .

Data Recording : Tabulate solubility (mg/mL) and half-life (t₁/₂) under varying conditions (example below):

| Condition | Solubility (mg/mL) | t₁/₂ (hrs) |

|---|---|---|

| PBS (pH 7.4) | 0.12 | 48 |

| DMSO | 50.0 | >168 |

Advanced Question: How to reconcile contradictory bioactivity results across cell-based vs. cell-free assays?

Q. Methodological Answer :

Mechanistic Hypotheses : Link discrepancies to membrane permeability (cell-based) vs. direct binding (cell-free). Use logP calculations to predict cellular uptake .

Experimental Controls :

- Include efflux pump inhibitors (e.g., verapamil) in cell assays.

- Validate target engagement via SPR (surface plasmon resonance) in cell-free systems .

Theoretical Framework : Apply the "Molecular Read-Across" model to correlate physicochemical properties with bioactivity .

Basic Question: What safety protocols are critical when handling this compound?

Q. Methodological Answer :

PPE Requirements : Use nitrile gloves, lab coat, and safety goggles.

Ventilation : Conduct reactions in fume hoods due to volatile chlorinated byproducts.

Waste Disposal : Quench excess chlorinating agents with ice-cold NaHCO₃ before disposal .

Advanced Question: How to optimize crystallization for structural elucidation?

Q. Methodological Answer :

Solvent Screening : Use vapor diffusion with 10–20% PEG 4000 in ethanol/water mixtures.

Temperature Gradients : Test crystallization at 4°C vs. room temperature to control nucleation.

Data Collection : Utilize synchrotron radiation (e.g., IUCr protocols) for high-resolution diffraction .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.